molecular formula C20H14ClN3OS2 B11354517 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11354517
M. Wt: 411.9 g/mol
InChI Key: GTRZSORZESZSBM-UHFFFAOYSA-N
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Description

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-chlorophenyl isothiocyanate with 2-aminothiazole under specific conditions. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .

Scientific Research Applications

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities.

Properties

Molecular Formula

C20H14ClN3OS2

Molecular Weight

411.9 g/mol

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H14ClN3OS2/c1-12-17(27-19(22-12)13-7-3-2-4-8-13)18(25)24-20-23-16(11-26-20)14-9-5-6-10-15(14)21/h2-11H,1H3,(H,23,24,25)

InChI Key

GTRZSORZESZSBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4Cl

Origin of Product

United States

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